molecular formula C8H16F2N2 B1530796 1-(2,2-Difluoro-propyl)-[1,4]diazepane CAS No. 1782306-19-7

1-(2,2-Difluoro-propyl)-[1,4]diazepane

Cat. No.: B1530796
CAS No.: 1782306-19-7
M. Wt: 178.22 g/mol
InChI Key: GVLYVHXTHMPWNQ-UHFFFAOYSA-N
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Description

1-(2,2-Difluoro-propyl)-[1,4]diazepane is a chemical compound with the molecular formula C8H16F2N2. It is a fluorinated derivative of [1,4]diazepane, which is a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2-Difluoro-propyl)-[1,4]diazepane can be synthesized through several synthetic routes. One common method involves the reaction of 1,4-diazepane with 2,2-difluoropropyl halides under suitable reaction conditions. The reaction typically requires a base, such as triethylamine, and is carried out in an aprotic solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoro-propyl)-[1,4]diazepane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted derivatives depending on the nucleophiles used.

Scientific Research Applications

1-(2,2-Difluoro-propyl)-[1,4]diazepane has various scientific research applications, including:

  • Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound may be used in biological studies to investigate its interactions with biological macromolecules.

  • Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2,2-Difluoro-propyl)-[1,4]diazepane exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

  • 1-(2,2-difluoroethyl)-[1,4]diazepane

  • 1-(2,2-difluoropropyl)-piperazine

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Properties

IUPAC Name

1-(2,2-difluoropropyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16F2N2/c1-8(9,10)7-12-5-2-3-11-4-6-12/h11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLYVHXTHMPWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCNCC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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